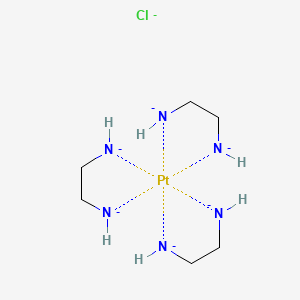
Tris(ethylenediamine)platinum(IV) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine)platinum(IV) chloride is a coordination complex consisting of a platinum center surrounded by three ethylenediamine ligands and one chloride ion. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(ethylenediamine)platinum(IV) chloride typically involves the reaction of platinum(IV) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The mixture is then allowed to cool, and the product is isolated by filtration and washed with ethanol to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Tris(ethylenediamine)platinum(IV) chloride undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can convert the platinum(IV) center to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often involve other amines or phosphines as substituents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Tris(ethylenediamine)platinum(IV) chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its anticancer properties, similar to other platinum-based drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Tris(ethylenediamine)platinum(IV) chloride involves its interaction with target molecules through coordination bonds. The platinum center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II) chloride: Nickel-based complex with similar coordination environment.
Dichlorobis(ethylenediamine)platinum(IV): Another platinum complex with two ethylenediamine ligands and two chloride ions.
Uniqueness: Tris(ethylenediamine)platinum(IV) chloride is unique due to its specific coordination environment and the oxidation state of the platinum center.
Properties
CAS No. |
12079-33-3 |
|---|---|
Molecular Formula |
C6H18ClN6Pt-7 |
Molecular Weight |
404.78 g/mol |
IUPAC Name |
2-azanidylethylazanide;platinum;chloride |
InChI |
InChI=1S/3C2H6N2.ClH.Pt/c3*3-1-2-4;;/h3*3-4H,1-2H2;1H;/q3*-2;;/p-1 |
InChI Key |
GQCCYTWXKPVJFJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















